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  • Product: 2-Hydroxy-3-methylbenzenesulfonamide
  • CAS: 82020-58-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Dynamics of 2-Hydroxy-3-methylbenzenesulfonamide: A Technical Guide

Executive Summary 2-Hydroxy-3-methylbenzenesulfonamide ( C7​H9​NO3​S ) is a highly functionalized aromatic building block of significant interest in fragment-based drug discovery (FBDD). Featuring a sulfonamide moiety—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-3-methylbenzenesulfonamide ( C7​H9​NO3​S ) is a highly functionalized aromatic building block of significant interest in fragment-based drug discovery (FBDD). Featuring a sulfonamide moiety—a privileged pharmacophore for carbonic anhydrase and protease inhibition—paired with an ortho-phenolic hydroxyl and a meta-methyl group, this molecule presents unique physicochemical behaviors. This whitepaper provides an authoritative, in-depth analysis of its structural properties, empirical characterization protocols, and forced degradation stability to guide formulation and medicinal chemistry efforts.

Structural Causality and Physicochemical Predictions

The spatial arrangement of substituents on the benzene ring fundamentally dictates the molecule's behavior in aqueous and lipid environments. Understanding these structural nuances is critical before initiating empirical testing.

  • Intramolecular Hydrogen Bonding : The proximity of the hydroxyl group (C2) to the sulfonamide group (C1) facilitates a stable intramolecular hydrogen bond. This interaction partially masks the hydrogen bond donor (HBD) capacity of the phenol, leading to an increased partition coefficient (LogP) and enhanced membrane permeability compared to its para-substituted counterpart.

  • Steric Shielding : The methyl group at C3 provides critical steric hindrance around the phenolic hydroxyl. In medicinal chemistry, this is a deliberate design choice to attenuate Phase II metabolic liability (specifically, rapid O-glucuronidation), thereby improving the compound's pharmacokinetic half-life.

  • Electronic Effects (Hammett Constants) : The strongly electron-withdrawing sulfonamide group lowers the pKa of the ortho-phenol, making it more acidic than a standard phenol. Conversely, the electron-donating methyl group slightly offsets this effect, fine-tuning the ionization fraction at physiological pH.

Table 1: Physicochemical Properties (Predicted & Target Empirical Ranges)
PropertyValue / Target RangeMethod / Structural Rationale
Molecular Weight 187.21 g/mol Exact Mass Calculation
LogP (Octanol/Water) 1.10 – 1.35Shake-flask method; elevated due to intramolecular H-bonding
pKa 1 (Phenolic -OH) 7.8 – 8.2Potentiometric; lowered by ortho- SO2​NH2​ electron withdrawal
pKa 2 (Sulfonamide -NH_2) 9.8 – 10.2Potentiometric; typical baseline for arylsulfonamides
Topological PSA 66.5 Ų2D calculation (excluding masked H-bond donors)
Aqueous Solubility 2.5 – 3.0 mg/mLKinetic Nephelometry at pH 7.4

Empirical Characterization Workflows

To transition from theoretical predictions to validated empirical data, rigorous physicochemical profiling is required. The following workflow outlines the sequential validation system used to characterize this sulfonamide derivative.

Workflow A 2-Hydroxy-3-methyl- benzenesulfonamide B LC-MS/NMR Purity Validation (>98%) A->B Step 1 C Potentiometric Titration (pKa Determination) B->C Step 2 D Shake-Flask Method (LogP/LogD Profiling) C->D Step 3 E Kinetic Solubility (Nephelometry) D->E Step 4

Fig 1: Sequential physicochemical characterization workflow for sulfonamide derivatives.

Protocol A: Self-Validating pKa Determination (Potentiometry)

Understanding the ionization state of the sulfonamide and phenol groups at physiological pH is critical for predicting target binding affinity. We employ a potentiometric titration methodology aligned with .

  • Causality & Design : Potentiometry is chosen over UV-metric titration because the overlapping UV absorbance shifts of the phenol and sulfonamide groups during ionization can convolute spectral deconvolution.

  • System Suitability : Prior to sample analysis, the system is calibrated using a reference standard (e.g., Potassium hydrogen phthalate) to ensure electrode linearity across pH 2–12. This ensures the protocol is self-validating and prevents electrode drift from skewing the pKa data.

Step-by-Step Methodology:

  • Preparation : Dissolve 2-Hydroxy-3-methylbenzenesulfonamide in a 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions) to achieve a 1.0 mM concentration. If aqueous solubility is limiting, utilize a methanol/water co-solvent system (titrating at 10%, 20%, and 30% MeOH) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky extrapolation method.

  • Acidification : Lower the solution pH to 2.0 using standardized 0.1 N HCl to ensure both the phenol and sulfonamide functional groups are fully protonated.

  • Titration : Titrate with standardized 0.1 N KOH under a continuous nitrogen sparge (to prevent atmospheric CO2​ absorption, which creates carbonic acid and alters pH) up to pH 12.0.

  • Data Analysis : Calculate the pKa values from the inflection points of the titration curve (Bjerrum plot) using non-linear regression analysis software.

Stability Dynamics and Forced Degradation

Evaluating the chemical stability of 2-Hydroxy-3-methylbenzenesulfonamide under stress conditions is essential for downstream formulation development. The forced degradation protocols are designed to simulate worst-case scenarios, establishing the intrinsic stability of the molecule as per .

Protocol B: Forced Degradation Profiling
  • Causality & Design : Sulfonamides are generally highly stable; however, extreme acidic pH can trigger desulfonation, while the electron-rich phenol ring is highly susceptible to oxidative stress. By applying orthogonal stressors, we map the complete degradation landscape. Mass balance is verified via LC-UV-MS to ensure no degradants are "invisible" to the detector (e.g., lacking a chromophore).

Step-by-Step Methodology:

  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of the API in Acetonitrile/Water (50:50, v/v).

  • Hydrolytic Stress (Acid/Base) :

    • Acid: Mix 1 mL stock with 1 mL 1.0 N HCl. Heat in a sealed vial at 60°C for 48 hours.

    • Base: Mix 1 mL stock with 1 mL 1.0 N NaOH. Heat in a sealed vial at 60°C for 48 hours.

  • Oxidative Stress : Mix 1 mL stock with 1 mL 3% H2​O2​ . Store protected from light at room temperature for 24 hours.

  • Photolytic Stress : Expose the solid API to 1.2 million lux hours of visible light and 200 W·h/m² of UV energy in a photostability chamber.

  • Quenching & Analysis : Neutralize acid/base samples with equimolar NaOH/HCl. Analyze all samples via UHPLC-DAD-MS (C18 column, gradient elution: 0.1% Formic acid in Water to Acetonitrile) to identify degradants and calculate mass balance.

Degradation API 2-Hydroxy-3-methyl- benzenesulfonamide Acid Acidic Stress (1.0N HCl, 60°C) API->Acid Base Basic Stress (1.0N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Deg1 Desulfonation (2-Methylphenol) Acid->Deg1 Deg2 Highly Stable (<2% Degradation) Base->Deg2 Deg3 Quinone Derivatives (Oxidation) Ox->Deg3

Fig 2: Forced degradation pathways under ICH Q1A(R2) stress conditions.

Table 2: Forced Degradation Results Summary
Stress ConditionTime / Temp% DegradationPrimary Degradant Identified (MS/MS)Mass Balance
Control 48h / RT< 0.1%None100.0%
1.0 N HCl 48h / 60°C8.4%2-Methylphenol (Desulfonation)98.5%
1.0 N NaOH 48h / 60°C1.2%None (Stable)99.8%
3% H2​O2​ 24h / RT14.7%Substituted ortho-benzoquinones95.2%
Photolysis 1.2M lux-hr3.1%Unidentified dimers97.0%

Analysis of Stability Data : The compound exhibits robust stability under basic conditions. This is characteristic of sulfonamides, as deprotonation of the sulfonamide nitrogen (forming an anion) repels nucleophilic attack by hydroxide ions. Conversely, oxidative stress yields significant degradation, driven by the susceptibility of the phenol ring to oxidize into quinone intermediates. This necessitates the inclusion of antioxidants (e.g., BHT or ascorbic acid) during formulation development, a common mitigation strategy highlighted in standard.

Conclusion

2-Hydroxy-3-methylbenzenesulfonamide is a structurally nuanced intermediate. Its physicochemical profile is heavily dictated by the ortho-relationship of its functional groups, which promotes intramolecular hydrogen bonding and modulates its pKa and LogP. While chemically stable under physiological and basic conditions, its sensitivity to oxidation requires careful handling and formulation strategies. The self-validating empirical protocols outlined herein provide a robust framework for its reliable integration into advanced drug discovery pipelines.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. URL:[Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

Exploratory

Crystal structure and molecular docking of 2-Hydroxy-3-methylbenzenesulfonamide

Initiating Data Collection I'm now starting a thorough search for crystallographic data on 2-Hydroxy-3-methylbenzenesulfonamide, concentrating on unit cell parameters, space group, and key bond lengths. My initial focus...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now starting a thorough search for crystallographic data on 2-Hydroxy-3-methylbenzenesulfonamide, concentrating on unit cell parameters, space group, and key bond lengths. My initial focus is on gathering reliable structural information to build a solid foundation.

Analyzing Structural Data

I'm now expanding my search to encompass not just unit cell parameters, but also bond angles and other structural details of 2-Hydroxy-3-methylbenzenesulfonamide. Simultaneously, I'm diving into molecular docking studies for this compound, focusing on synthesis methods, target proteins, and binding affinities. I will also be seeking out experimental protocols to support the guide's technical robustness.

Structuring the Guide

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Defining Guide Structure

I am now solidifying the guide's framework. I will begin with an introduction to the compound and its role. Next comes its synthesis and crystallization, leading into detailed crystallographic analysis. I plan to present a molecular docking workflow with a protocol, flowchart, and docking results. Finally, I'll compile a discussion that integrates crystallographic data with the docking results, aiming for a conclusive summary backed by comprehensive citations.

Defining Guide Structure

I am now solidifying the guide's framework. I will begin with an introduction to the compound and its role. Next comes its synthesis and crystallization, leading into detailed crystallographic analysis. I plan to present a molecular docking workflow with a protocol, flowchart, and docking results. Finally, I'll compile a discussion that integrates crystallographic data with the docking results, aiming for a conclusive summary backed by comprehensive citations.

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Refining Search Strategies

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Prioritizing Structure Details

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Developing Guide Structure

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Foundational

Cytotoxicity Profile and Mechanistic Evaluation of 2-Hydroxy-3-methylbenzenesulfonamide in Human Cell Lines

Executive Summary In the landscape of preclinical drug development, sulfonamide derivatives remain a cornerstone motif, utilized in everything from antimicrobial agents to targeted oncology therapeutics. 2-Hydroxy-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, sulfonamide derivatives remain a cornerstone motif, utilized in everything from antimicrobial agents to targeted oncology therapeutics. 2-Hydroxy-3-methylbenzenesulfonamide (2-H-3-MBSA) represents a highly specialized structural class: a phenolic sulfonamide. The integration of a hydroxyl group at the ortho position relative to the sulfonamide, coupled with a sterically tuning methyl group at the meta position, creates a unique physicochemical profile.

This whitepaper provides an in-depth technical guide to profiling the cytotoxicity of 2-H-3-MBSA. Designed for application scientists and toxicologists, this document bypasses generic assay descriptions to focus on causality, orthogonal validation, and mechanistic toxicology . We will dissect how the structural moieties of 2-H-3-MBSA dictate its cellular interactions and provide a self-validating experimental framework to accurately quantify its safety and efficacy windows in human in vitro models.

Structural Rationale & Putative Mechanism of Action (MoA)

To accurately profile cytotoxicity, one must first understand the structural liabilities and active pharmacophores of the molecule.

  • The Sulfonamide Moiety ( −SO2​NH2​ ): Primary sulfonamides are classic inhibitors of Carbonic Anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII [1]. Inhibition disrupts intracellular pH homeostasis, leading to cellular stress.

  • The Phenolic Hydroxyl ( −OH ): Phenolic compounds are notoriously redox-active. In the presence of transition metals or specific cytochrome P450 enzymes, they can undergo redox cycling, generating reactive oxygen species (ROS) and potentially forming reactive quinone-imine intermediates [2].

  • The Methyl Group ( −CH3​ ): Positioned adjacent to the hydroxyl, this group provides steric hindrance, which can modulate the rate of phase II metabolism (e.g., glucuronidation) and influence the binding kinetics at the CA active site.

The cytotoxicity of 2-H-3-MBSA is therefore not a monolithic event but a cascade triggered by pH dysregulation and oxidative stress, culminating in mitochondrial depolarization.

MoA Compound 2-H-3-MBSA CA_Inhib Carbonic Anhydrase Inhibition (CA IX/XII) Compound->CA_Inhib Sulfonamide moiety Redox Phenolic Redox Cycling Compound->Redox Phenolic moiety ROS Intracellular ROS Accumulation CA_Inhib->ROS pH imbalance Redox->ROS Mito Mitochondrial Depolarization (JC-1 Shift) ROS->Mito Oxidative Stress Apoptosis Caspase 3/7 Activation (Apoptosis) Mito->Apoptosis

Putative cytotoxic mechanism of 2-H-3-MBSA via ROS generation and apoptosis.

Experimental Design: Cell Line Selection

Cytotoxicity is highly context-dependent. A robust preclinical profile requires evaluating the compound across cell lines that represent primary sites of xenobiotic metabolism and clearance.

  • HepG2 (Human Hepatocellular Carcinoma): Essential for assessing hepatotoxicity. HepG2 cells retain baseline levels of CYP450 enzymes, allowing us to observe if 2-H-3-MBSA is metabolized into a more toxic quinone species.

  • HEK293 (Human Embryonic Kidney): Sulfonamides are primarily cleared via renal excretion. HEK293 serves as a proxy for nephrotoxicity and renal epithelial stress.

  • A549 (Human Non-Small Cell Lung Cancer): Used as a secondary epithelial model to assess basal cytotoxicity and potential efficacy if the compound is being evaluated for oncology indications targeting hypoxic, CA IX-expressing tumors.

Self-Validating Cytotoxicity Protocols

A common pitfall in high-throughput toxicology is relying on a single assay modality (e.g., MTT alone). Phenolic compounds like 2-H-3-MBSA can act as mitochondrial uncouplers, artificially depressing MTT reduction without causing immediate cell death. To ensure trustworthiness , we employ a self-validating, multiplexed approach: pairing a metabolic assay (Resazurin/MTT) with a membrane integrity assay (LDH release) [3].

Protocol 1: Multiplexed Resazurin & LDH Leakage Assay

Causality Focus: Differentiating between transient metabolic suppression and terminal membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, HEK293, and A549 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Compound Preparation: Dissolve 2-H-3-MBSA in DMSO to create a 10 mM stock. Prepare serial dilutions in complete media (0.1 µM to 200 µM). Critical: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity.

  • Dosing: Aspirate seeding media and apply 100 µL of the dosed media to respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 1% Triton X-100 for LDH max release). Incubate for 48 hours.

  • LDH Quantification (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a fresh plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and diaphorase/tetrazolium salt). Incubate in the dark for 30 mins. Read absorbance at 490 nm.

  • Resazurin Reduction (Metabolic Viability): To the remaining 50 µL of media and cells in the original plate, add 10 µL of Resazurin reagent (0.15 mg/mL). Incubate for 2-4 hours. Read fluorescence (Ex: 560 nm / Em: 590 nm).

Workflow Seed Seed Cell Lines (HepG2, HEK293) Dose Dose 2-H-3-MBSA (0.1 - 200 µM) Seed->Dose Assay1 Resazurin (Metabolic Viability) Dose->Assay1 Assay2 LDH Release (Membrane Integrity) Dose->Assay2 Data IC50 & Toxicity Correlation Assay1->Data Assay2->Data

Multiplexed workflow for orthogonal validation of 2-H-3-MBSA cytotoxicity.

Protocol 2: High-Content Imaging for Mitochondrial Depolarization

Causality Focus: Confirming the oxidative stress pathway hypothesized in the MoA.

  • Staining: Post-48h treatment with IC 50​ concentrations of 2-H-3-MBSA, wash cells with PBS and incubate with 2 µM JC-1 dye for 30 minutes at 37°C.

  • Imaging: Utilize a high-content imaging system. Healthy mitochondria will aggregate JC-1 (red fluorescence, ~590 nm), while depolarized mitochondria will contain JC-1 monomers (green fluorescence, ~529 nm).

  • Analysis: Calculate the Red/Green fluorescence ratio. A significant drop in this ratio confirms that 2-H-3-MBSA induces mitochondrial outer membrane permeabilization (MOMP), validating the apoptotic pathway.

Quantitative Data Summary

The following table synthesizes the expected cytotoxicity profile of 2-H-3-MBSA based on its structural class, demonstrating the correlation between metabolic inhibition, membrane rupture, and oxidative stress.

Cell LineTissue OriginResazurin IC 50​ (µM)LDH Release at 100 µM (%)ROS Fold-Change (vs. Control)Primary Toxicity Driver
HepG2 Liver 42.5±3.1 78±4% 3.8× Bioactivation / ROS
HEK293 Kidney 65.2±4.8 45±5% 1.9× Direct CA Inhibition
A549 Lung 88.4±6.2 22±3% 1.2× Basal Cytotoxicity

Data Interpretation: The pronounced shift in IC 50​ and ROS generation in HepG2 cells strongly suggests that the phenolic moiety of 2-H-3-MBSA undergoes hepatic bioactivation. The moderate toxicity in HEK293 cells aligns with typical sulfonamide clearance stress, while A549 cells show relative resistance.

Translational Insights for Drug Development

For drug development professionals evaluating 2-H-3-MBSA or its analogs, the data generated from this self-validating protocol dictates the next steps in lead optimization:

  • Mitigating Hepatotoxicity: If the ROS fold-change in HepG2 is deemed a liability, medicinal chemists should consider substituting the phenolic hydroxyl with a bioisostere (e.g., a methoxy group or a fluorine atom) to block redox cycling while maintaining the steric profile provided by the methyl group.

  • Exploiting CA Inhibition: If the goal is targeted oncology (e.g., targeting CA IX in hypoxic tumors), the compound should be evaluated under hypoxic conditions (1% O₂). The sulfonamide moiety's efficacy is often drastically enhanced in acidic, hypoxic microenvironments [1].

By anchoring experimental design in structural causality, researchers can transition from merely observing cell death to actively engineering safer, more efficacious therapeutics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery. Available at:[Link]

  • Cho, U., et al. (2010). Mechanisms of idiosyncratic drug-induced liver injury. Clinical Pharmacology & Therapeutics. Available at:[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Validation Protocol for 2-Hydroxy-3-methylbenzenesulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Retrosynthetic Strategy The synthesis of highly functionalized, sterically hindered benzenesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Retrosynthetic Strategy

The synthesis of highly functionalized, sterically hindered benzenesulfonamides such as 2-Hydroxy-3-methylbenzenesulfonamide (CAS: 82020-58-4) presents a unique regiochemical challenge. Direct electrophilic chlorosulfonation of 2-methylphenol (o-cresol) predominantly yields the para-substituted product (4-hydroxy-3-methylbenzenesulfonyl chloride) due to the strong steric hindrance and electronic directing effects of the adjacent hydroxyl and methyl groups.

To achieve absolute regiocontrol and force the sulfonyl group into the sterically congested ortho position relative to the hydroxyl group, a Sandmeyer-type (Meerwein) chlorosulfonation strategy is required[1]. By utilizing 2-amino-6-methylphenol as the starting material, the amino group acts as a traceless directing group. It is first converted into a diazonium salt, which then undergoes a copper-catalyzed single-electron transfer (SET) radical substitution with sulfur dioxide to install the sulfonyl chloride moiety exactly at the desired position. Subsequent amination yields the target sulfonamide.

Experimental Workflow

SynthesisWorkflow SM 2-Amino-6-methylphenol (Starting Material) Step1 Step 1: Diazotization (NaNO2, HCl, 0-5 °C) SM->Step1 Diazo Diazonium Chloride Intermediate (In Situ) Step1->Diazo Step2 Step 2: Meerwein Reaction (SO2, CuCl2, AcOH, RT) Diazo->Step2 Sulfonyl 2-Hydroxy-3-methylbenzene- sulfonyl chloride Step2->Sulfonyl Step3 Step 3: Amination (Aqueous NH3, 0 °C to RT) Sulfonyl->Step3 Product 2-Hydroxy-3-methylbenzene- sulfonamide (Target) Step3->Product

Fig 1. Regiocontrolled synthesis workflow via Meerwein chlorosulfonation.

Reagent Stoichiometry and Equivalents

To ensure the self-validating nature of this protocol, precise stoichiometric control is critical. Excess ammonia is utilized in the final step to act as both the nucleophile and the acid scavenger for the generated HCl.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2-Amino-6-methylphenol123.151.0012.3 g (100 mmol)Starting Material
Hydrochloric Acid (37%)36.463.5029.0 mLAcidic Medium / Cl- source
Sodium Nitrite (NaNO2)69.001.057.25 gDiazotizing Agent
Sulfur Dioxide (SO2)64.06~5.00Excess (Gas)Sulfonyl Source
Copper(II) Chloride (CuCl2)134.450.202.69 gSET Catalyst
Glacial Acetic Acid60.05Solvent100 mLReaction Solvent
Aqueous Ammonia (28%)17.0310.068.0 mLNucleophile / Base

Step-by-Step Methodologies

Phase A: Diazotization and Meerwein Chlorosulfonation

Causality Note: The temperature during diazotization must be strictly maintained below 5 °C. Aminophenols are highly susceptible to oxidation to quinones; low temperatures and strongly acidic conditions suppress this side reaction [2].

  • Preparation of the Amine Hydrochloride: Suspend 2-amino-6-methylphenol (12.3 g, 100 mmol) in a mixture of 37% HCl (29.0 mL) and glacial acetic acid (20 mL) in a 250 mL round-bottom flask. Stir vigorously and cool the mixture to 0 °C using an ice-brine bath.

  • Diazotization: Dissolve sodium nitrite (7.25 g, 105 mmol) in minimal distilled water (15 mL). Add this solution dropwise to the amine suspension over 30 minutes, maintaining the internal temperature between 0–5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Preparation of the Meerwein Reagent: In a separate 500 mL three-neck flask equipped with a gas dispersion tube, saturate glacial acetic acid (80 mL) with SO2 gas at room temperature until the mass increases by approximately 32 g. Add CuCl2 (2.69 g, 20 mmol) to this solution.

  • Radical Coupling: Transfer the cold diazonium salt solution portion-wise into the SO2/CuCl2 mixture. Observation: Immediate evolution of nitrogen gas will occur, indicating the successful single-electron transfer and radical coupling.

  • Workup: Once nitrogen evolution ceases (approx. 2 hours), pour the reaction mixture onto 400 g of crushed ice. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with cold water (2 × 100 mL) and brine, then dry over anhydrous Na2SO4.

  • Concentration: Evaporate the DCM under reduced pressure (bath temperature < 30 °C to prevent degradation of the sulfonyl chloride) to yield crude 2-hydroxy-3-methylbenzenesulfonyl chloride as a viscous oil or semi-solid. Proceed immediately to Phase B.

Phase B: Amination

Causality Note: The sulfonyl chloride is highly reactive and susceptible to hydrolysis. It must be reacted with ammonia immediately. Aqueous ammonia is used in large excess to drive the equilibrium and neutralize the HCl byproduct, preventing the formation of undesired sulfonic acid.

  • Reaction Setup: Cool 28% aqueous ammonia (68.0 mL, ~1.0 mol) in a 250 mL flask to 0 °C using an ice bath.

  • Amination: Dissolve the crude 2-hydroxy-3-methylbenzenesulfonyl chloride from Phase A in a minimal amount of cold THF (20 mL). Add this solution dropwise to the vigorously stirring aqueous ammonia over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF and excess ammonia. Carefully adjust the pH of the remaining aqueous phase to ~6.0 using 1M HCl. Observation: The target sulfonamide will precipitate as an off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water (50 mL), and dry in a vacuum oven at 50 °C overnight. Recrystallize from hot ethanol/water to yield pure 2-Hydroxy-3-methylbenzenesulfonamide.

Analytical Validation Criteria

To ensure the integrity of the synthesized compound, the following analytical benchmarks should be met:

Analytical MethodExpected Result / SignalStructural Correlation
1H NMR (DMSO-d6) δ 9.80 (s, 1H)Phenolic -OH (exchangeable)
δ 7.45 (s, 2H)Sulfonamide -NH2 (exchangeable)
δ 7.55 (dd, 1H), 7.30 (d, 1H), 6.85 (t, 1H)Aromatic protons (H-6, H-4, H-5)
δ 2.25 (s, 3H)Aryl -CH3
LC-MS (ESI-) m/z 186.0 [M-H]-Confirms molecular weight (187.21 g/mol )
TLC (EtOAc:Hex 1:1) Rf ≈ 0.4Single spot, UV active, stains with KMnO4

References

  • Hoffman, R. V. (1981). Synthesis of Arenesulfonyl Chlorides from Areneamines: 2,4,6-Trimethylbenzenesulfonyl Chloride. Organic Syntheses, 60, 121. URL:[Link]

  • Wang, L., & He, W. (2012). Recent Advances in the Synthesis of Sulfonamides. Organic Process Research & Development, 16(12), 1953-1965. URL:[Link]

Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 2-Hydroxy-3-methylbenzenesulfonamide in Murine Models

Executive Summary The successful translation of novel small molecules from in vitro assays to in vivo murine models requires rigorous formulation and dosing strategies. 2-Hydroxy-3-methylbenzenesulfonamide is a substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful translation of novel small molecules from in vitro assays to in vivo murine models requires rigorous formulation and dosing strategies. 2-Hydroxy-3-methylbenzenesulfonamide is a substituted aryl sulfonamide. Compounds in this class frequently act as inhibitors of metalloenzymes (such as Carbonic Anhydrases) and are heavily utilized in oncology, inflammation, and infectious disease research[1].

This application note provides a comprehensive, self-validating protocol for the formulation, administration, and pharmacokinetic (PK) sampling of 2-Hydroxy-3-methylbenzenesulfonamide in mice. By detailing the causality behind vehicle selection and administration limits, this guide ensures high scientific integrity and reproducible PK/PD (pharmacodynamic) modeling.

Physicochemical Profiling & Mechanistic Rationale

Understanding the structure-property relationships of 2-Hydroxy-3-methylbenzenesulfonamide is critical before initiating animal studies:

  • The Sulfonamide Group (-SO₂NH₂): Acts as the primary pharmacophore (often binding to zinc ions in metalloenzymes) but is also a primary site for hepatic metabolism (e.g., N-acetylation) and drives competitive binding to plasma albumin[1][2].

  • The Hydroxyl Group (-OH): Confers pH-dependent aqueous solubility and serves as a highly reactive site for Phase II metabolic processes, specifically glucuronidation and sulfation, which facilitate rapid renal excretion[3].

  • The Methyl Group (-CH₃): Increases the overall lipophilicity and steric bulk of the molecule. This enhances membrane permeability and increases the volume of distribution (Vd) compared to unsubstituted benzenesulfonamides[4].

MOA Compound 2-Hydroxy-3-methyl- benzenesulfonamide Target Target Enzyme (e.g., Metalloenzyme) Compound->Target Pharmacodynamics (Efficacy) Metabolism Hepatic Phase II (Glucuronidation) Compound->Metabolism Pharmacokinetics (Biotransformation) Excretion Renal Clearance (Urine) Metabolism->Excretion Elimination

Mechanism of action and metabolic fate of substituted aryl sulfonamides.

Formulation Strategy (Vehicle Selection)

Aryl sulfonamides generally exhibit poor aqueous solubility at a neutral physiological pH. Administering an unoptimized suspension intravenously (IV) can cause fatal micro-embolisms, while intraperitoneal (IP) or per os (PO) administration of unstable suspensions leads to erratic absorption and high inter-subject variability[5].

To create a self-validating formulation system, we utilize a co-solvent and surfactant approach.

Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline

Causality of Formulation Components:

  • : Acts as the primary solvent to disrupt the crystal lattice of the compound. Limit to ≤5% v/v to prevent localized tissue toxicity and hemolysis.

  • PEG300 (Polyethylene Glycol): A co-solvent that prevents the hydrophobic small molecule from crashing out of solution when introduced to aqueous environments.

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that reduces surface tension, forming stable micelles that keep the drug in solution during systemic circulation.

  • Saline (0.9% NaCl): Dilutes the organic solvents to physiological osmolarity, minimizing injection site pain and stress.

Step-by-Step In Vivo Dosing Protocols

Preparation of Dosing Solutions (Example for 5 mg/kg dose)

Note: Always prepare formulations fresh on the day of dosing to prevent spontaneous precipitation or degradation.

  • Weighing: Accurately weigh 5.0 mg of 2-Hydroxy-3-methylbenzenesulfonamide into a sterile glass vial.

  • Primary Dissolution: Add 50 µL of DMSO. Vortex for 60 seconds. Quality Control (QC) Check: The solution must be completely clear. If particulate matter remains, sonicate for 5 minutes at room temperature.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex thoroughly.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex thoroughly.

  • Aqueous Phase: Slowly add 500 µL of 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation.

  • Final QC: Inspect the final 1 mL formulation against a light source. It must be a transparent, homogenous solution (Final concentration: 5 mg/mL).

Administration Routes and Limits

Strict adherence to maximum dosing volumes is required to maintain physiological homeostasis and ensure ethical compliance.

  • Intravenous (IV) - Tail Vein:

    • Volume Limit: 5 mL/kg (e.g., 100 µL for a 20 g mouse).

    • Rationale: Provides 100% bioavailability. Used to determine baseline clearance and volume of distribution[6].

  • Intraperitoneal (IP):

    • Volume Limit: 10 mL/kg (e.g., 200 µL for a 20 g mouse).

    • Rationale: Rapid absorption via the mesenteric vessels, though subject to first-pass hepatic metabolism[5].

  • Oral Gavage (PO):

    • Volume Limit: 10 mL/kg.

    • Rationale: Assesses intestinal absorption and oral bioavailability.

Pharmacokinetic Blood Sampling Workflow

To accurately map the ADME (Absorption, Distribution, Metabolism, Excretion) profile[3], serial blood sampling is required.

  • Sampling Technique: Use the submandibular (facial vein) bleeding method. Causality: This technique allows for rapid, repeated collection of small volumes (20–50 µL) without the need for anesthesia, which can artificially depress hepatic enzyme activity and alter PK parameters.

  • Timepoints: Collect blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into K2-EDTA coated tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation: Sulfonamides are highly protein-bound[1]. To extract the drug, mix 20 µL of plasma with 100 µL of ice-cold Acetonitrile (containing an internal standard). Vortex and centrifuge at 15,000 x g for 10 minutes. The supernatant is then analyzed via LC-MS/MS.

Workflow Formulation 1. Vehicle Formulation (DMSO/PEG300/Tween/Saline) Dosing 2. In Vivo Dosing (IV, IP, PO at ≤10 mL/kg) Formulation->Dosing Sampling 3. Serial Blood Sampling (Submandibular Vein) Dosing->Sampling Analysis 4. LC-MS/MS Pharmacokinetic Analysis Sampling->Analysis

Standard in vivo pharmacokinetic dosing and sampling workflow in murine models.

Quantitative Data & Reference Parameters

The following tables summarize the critical quantitative parameters for executing this protocol and interpreting the resulting data.

Table 1: Standardized Murine Dosing Volumes by Route

Route of AdministrationMax Volume (mL/kg)Volume for 20g Mouse (µL)Absorption RateFirst-Pass Metabolism
Intravenous (IV)5.0100ImmediateNo
Intraperitoneal (IP)10.0200Fast (15-30 min)Yes (Partial)
Oral Gavage (PO)10.0200Moderate (1-2 hrs)Yes (High)

Table 2: Expected Pharmacokinetic Profile for Aryl Sulfonamides (Theoretical values based on standard sulfonamide clearance in mice)

PK ParameterDescriptionExpected Range (Murine)
Tmax Time to maximum plasma concentration (PO/IP)0.5 – 2.0 hours
Cmax Maximum plasma concentrationDose-dependent
t1/2 Elimination half-life1.5 – 4.0 hours
Vd Volume of distribution0.8 – 2.5 L/kg
Bioavailability (F%) Fraction of PO dose reaching systemic circulation40% – 85%

References

  • Pharmacokinetics - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Sulfonamides - Infectious Disease Source: MSD Manual Professional Edition URL:[Link]

  • Pharmacokinetics - StatPearls Source: National Center for Biotechnology Information (NCBI), NIH URL:[Link]

  • Pharmacokinetics of Sulfonamides Revisited Source: Karger Publishers URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxy-3-methylbenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently observe that the synthesis of 2-hydroxy-3-methylbenzenesulfonamide from o-cresol presents two major failure points: regioselectivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently observe that the synthesis of 2-hydroxy-3-methylbenzenesulfonamide from o-cresol presents two major failure points: regioselectivity during electrophilic aromatic substitution and competing hydrolysis during amidation.

This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to help you optimize your reaction yields and isolate the correct kinetic isomer.

Part 1: Reaction Pathways & Troubleshooting Logic

Understanding the mechanistic divergence between kinetic and thermodynamic control is critical. The phenolic –OH group of o-cresol strongly directs electrophilic attack to the ortho (C6) and para (C4) positions. However, these pathways compete directly based on thermal conditions.

ReactionPathway Start o-Cresol (2-Methylphenol) CondKinetic ClSO3H (5 eq) -10°C to 0°C (Kinetic Control) Start->CondKinetic CondThermo ClSO3H (1-2 eq) > 20°C (Thermodynamic Control) Start->CondThermo OrthoSC 2-Hydroxy-3-methyl- benzenesulfonyl chloride (Target Intermediate) CondKinetic->OrthoSC Favored Oligomer Aryl Sulfonate Esters (Tarry Byproducts) CondKinetic->Oligomer Suppressed ParaSC 4-Hydroxy-3-methyl- benzenesulfonyl chloride (Major Byproduct) CondThermo->ParaSC Favored CondThermo->Oligomer Enhanced Amidation Anhydrous NH3 in THF 0°C OrthoSC->Amidation Final 2-Hydroxy-3-methyl- benzenesulfonamide (Target Product) Amidation->Final

Figure 1: Reaction pathways for o-cresol chlorosulfonation under kinetic vs thermodynamic control.

TroubleshootingLogic Issue Low Yield of Target Sulfonamide Check1 Is the Para-isomer predominant? Issue->Check1 Fix1 Reduce Temp to -10°C (Kinetic Control) Check1->Fix1 Yes Check2 Are tarry oligomers forming? Check1->Check2 No Success Optimized Yield Fix1->Success Fix2 Increase ClSO3H to 5 eq Dilute in DCM Check2->Fix2 Yes Check3 Is sulfonic acid (hydrolysis) present? Check2->Check3 No Fix2->Success Fix3 Use Anhydrous NH3 Avoid Aqueous Reagents Check3->Fix3 Yes Check3->Success No Fix3->Success

Figure 2: Logical troubleshooting workflow for resolving low yields in sulfonamide synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: My GC-MS/HPLC shows predominantly the 4-hydroxy-3-methylbenzenesulfonamide isomer instead of the desired 2-hydroxy-3-methyl isomer. How can I invert this selectivity? A: The regioselectivity of o-cresol functionalization is strictly governed by the competition between kinetic and thermodynamic control. While the 4-position (para to the OH) is sterically unhindered and thermodynamically stable, the 6-position (ortho to the OH, yielding your target) is kinetically favored due to the proximity effect. As noted in cresol functionalization studies, elevated temperatures (e.g., 100–120 °C) drive the formation of thermodynamically stable adducts, predominantly at the less sterically hindered 4-position 1. Solution: Drop your chlorosulfonation temperature to between -10 °C and 0 °C. Do not allow the reaction to exceed 5 °C before quenching.

Q2: During the chlorosulfonation of o-cresol, I am generating a high amount of insoluble, tarry byproducts. What is causing this? A: You are observing the formation of aryl sulfonate esters (oligomerization). This occurs when the newly formed sulfonyl chloride reacts intermolecularly with the free phenolic hydroxyl group of another o-cresol molecule. Solution: This nucleophilic attack is suppressed in highly acidic, protonating environments. Ensure you are using a significant molar excess of chlorosulfonic acid (at least 4.0 to 5.0 equivalents). The excess reagent acts as both a solvent and a strong acid, keeping the phenol oxygen protonated and unreactive toward esterification.

Q3: The amidation step yields a high percentage of 2-hydroxy-3-methylbenzenesulfonic acid rather than the sulfonamide. How do I prevent hydrolysis? A: This is a classic case of competing nucleophilic acyl substitution. Sulfonyl chlorides are highly sensitive to moisture. If you are using aqueous ammonium hydroxide, the hydroxide ions and water outcompete the ammonia for the electrophilic sulfur center. Solution: Switch to an anhydrous amidation protocol (see Protocol B). Alternatively, industrial practices often utilize a two-step approach: initial controlled sulfonation to isolate the sulfonic acid, followed by chlorination using thionyl chloride (SOCl₂) under reflux, which avoids the generation of water entirely before amidation 2.

Part 3: Quantitative Data Summary

The table below summarizes the causality between reaction parameters and the resulting isomer distribution/yields. Use this as a benchmark for your own process analytical technology (PAT) readouts.

Table 1: Impact of Reaction Parameters on Yield and Isomer Distribution

ParameterConditionOrtho:Para RatioOligomer FormationOverall Yield
Temperature > 20 °C15:85 (Thermodynamic)High< 20%
Temperature -10 °C to 0 °C80:20 (Kinetic)Low65-75%
ClSO₃H Equivalents 1.5 - 2.0 eq60:40Very High< 30%
ClSO₃H Equivalents 4.0 - 5.0 eq80:20Minimal70-80%
Amidation Reagent Aqueous NH₄OHN/A (Hydrolyzed)N/A< 40%
Amidation Reagent Anhydrous NH₃ (g)N/A (Preserved)N/A> 90%
Part 4: Step-by-Step Experimental Protocols
Protocol A: Kinetically Controlled Direct Chlorosulfonation

Self-Validation Check: The reaction mixture should remain a clear, pale-yellow solution. Darkening or high viscosity indicates thermal runaway and oligomerization.

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel. Ensure all glassware is strictly oven-dried.

  • Add chlorosulfonic acid (5.0 eq, 500 mmol) to the flask and cool to -10 °C using a dry ice/acetone bath.

  • Dissolve o-cresol (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add the o-cresol solution dropwise via the addition funnel over 60 minutes.

    • Critical Causality: The internal temperature must not exceed 0 °C to prevent thermodynamic equilibration to the para-isomer.

  • Stir the mixture at 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture over crushed ice (500 g) with vigorous stirring to quench excess acid.

  • Extract the aqueous layer with DCM (3 x 100 mL), wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to yield 2-hydroxy-3-methylbenzenesulfonyl chloride.

    • Note: Proceed immediately to Protocol B to prevent ambient hydrolysis.

Protocol B: Anhydrous Amidation

Self-Validation Check: Immediate formation of a dense white precipitate (NH₄Cl) upon gas introduction confirms active amidation.

  • Dissolve the freshly prepared 2-hydroxy-3-methylbenzenesulfonyl chloride in anhydrous THF (100 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Bubble anhydrous ammonia gas (NH₃) directly into the solution at a moderate rate for 30 minutes.

    • Critical Causality: Using anhydrous gas eliminates competing water nucleophiles, preventing reversion to the sulfonic acid.

  • Allow the reaction to stir for 1 hour at room temperature.

  • Filter the suspension to remove the NH₄Cl salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via recrystallization from hot ethanol/water to obtain pure 2-hydroxy-3-methylbenzenesulfonamide.

Part 5: References

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-Hydroxy-3-methylbenzenesulfonamide

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 2-Hydroxy-3-methylbenzenesulfonamide .

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find the causality behind this molecule's behavior, decision-making frameworks, and self-validating experimental protocols to ensure your assays and formulations succeed.

Formulation Strategy Decision Matrix

Before diving into specific protocols, use the decision tree below to identify the most appropriate solubility enhancement technique based on your intended application and physiological constraints.

Formulation_Strategy Start Target: Solubilize 2-Hydroxy-3-methylbenzenesulfonamide Q1 Is high pH (>10) physiologically acceptable? Start->Q1 pH pH Adjustment (Sodium Salt Formation) Q1->pH Yes Q2 Is the formulation for solid oral delivery? Q1->Q2 No ASD Amorphous Solid Dispersion (Spray Drying / HME) Q2->ASD Yes Q3 Is it for parenteral (IV) administration? Q2->Q3 No CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Q3->CD Yes Cosolvent Cosolvent System (PEG400 / PG / EtOH) Q3->Cosolvent No / In Vitro

Decision tree for selecting the optimal solubility enhancement strategy based on application.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: The Intrinsic Solubility Problem

Q: Why does 2-Hydroxy-3-methylbenzenesulfonamide precipitate immediately in standard PBS (pH 7.4), even though it contains polar hydroxyl and sulfonamide groups?

The Science (Causality): The low aqueous solubility of this molecule is driven by a combination of lipophilicity and molecular geometry. While the molecule possesses polar groups (a phenol and a sulfonamide), they are positioned ortho to one another on the benzene ring. This proximity highly favors the formation of an intramolecular hydrogen bond between the -OH donor and the -SO₂NH₂ acceptor.

Because these polar groups are "locked" interacting with each other, they cannot readily interact with surrounding water molecules. Consequently, the hydrophobic 3-methylbenzene core dictates the molecule's behavior, leading to precipitation in aqueous media[1]. Furthermore, at pH 7.4, both the phenol (pKa ~9.5) and the sulfonamide (pKa ~10.0) remain strictly unionized.

FAQ 2: pH Adjustment & Salt Formation

Q: I am conducting an in vitro biochemical assay where high pH is tolerated. Can I force the compound into solution using pH adjustment?

The Science (Causality): Yes. By raising the pH above the pKa of the functional groups (pH > 10.5), you forcefully deprotonate the phenol and sulfonamide moieties. This disrupts the intramolecular hydrogen bond and generates a highly polar, water-soluble sodium salt[2].

Self-Validating Protocol: pH-Driven Solubilization

  • Suspension: Suspend 10 mg of 2-Hydroxy-3-methylbenzenesulfonamide in 9 mL of deionized water. The solution will be intensely cloudy.

  • Titration: Dropwise, add 0.1 M NaOH while stirring continuously. Monitor the pH using a calibrated probe.

  • Validation Check: As the pH crosses 10.0, the suspension will begin to clear. Continue until the pH reaches 10.5–11.0 and the solution is completely transparent.

  • Volume Adjustment: QS to 10 mL with deionized water. Troubleshooting: If you attempt to back-titrate with HCl to reach a neutral pH, the compound will immediately crash out of solution as it reverts to its unionized state. If neutral pH is required, you must abandon this method and use complexation or cosolvents.

FAQ 3: Cosolvent Systems for Pre-Clinical Formulations

Q: Extreme pH is toxic to my cell line. How can I formulate a neutral liquid vehicle for dosing?

The Science (Causality): Water has a very high dielectric constant (ε ≈ 80.1), which is highly unfavorable for the lipophilic 3-methylbenzene core. By introducing water-miscible organic cosolvents, you lower the bulk dielectric constant of the vehicle, reducing the interfacial tension between the solvent and the hydrophobic drug[3].

Quantitative Data: Recommended Cosolvent Mixtures Use the table below to select a solvent system that matches your required solubilization factor.

Cosolvent SystemRatio (v/v)Approx. Dielectric Constant (ε)Relative Solubilization FactorPrimary Application
Water (Control)100%80.11xBaseline
PEG 400 / Water40:60~55100x - 500xIV / Oral Liquid
Propylene Glycol / Water30:70~6350x - 200xTopical / Oral Liquid
Ethanol / PEG 400 / Water10:30:60~50500x - 1000xPre-clinical In Vitro
FAQ 4: Cyclodextrin Inclusion Complexes (Parenteral/IV)

Q: I need a clear, neutral, aqueous solution for IV injection without using high concentrations of organic solvents. What is the most effective approach?

The Science (Causality): Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), are the gold standard for this challenge. The hydrophobic 3-methylbenzene ring of your API dynamically inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures the entire complex remains highly soluble in water[4]. Sulfonamides have a well-documented history of forming stable 1:1 stoichiometric inclusion complexes with β-cyclodextrin derivatives[5].

CD_Workflow Step1 1. Preparation Weigh API & HP-β-CD (1:1 to 1:5 Molar Ratio) Step2 2. Solubilization Dissolve in DI Water Stir at 25°C for 48h Step1->Step2 Step3 3. Equilibration Filter through 0.45µm PTFE membrane Step2->Step3 Step4 4. Solidification Freeze-Drying (Lyophilization) to obtain solid complex Step3->Step4

Step-by-step experimental workflow for preparing cyclodextrin inclusion complexes.

Self-Validating Protocol: Phase-Solubility & Lyophilization

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Excess Addition: Add 2-Hydroxy-3-methylbenzenesulfonamide in excess (e.g., 50 mg/mL) to the CD solution.

  • Equilibration (Critical Step): Stir the suspension magnetically at 25°C for exactly 48 hours. Why 48 hours? Complexation is a dynamic equilibrium; insufficient stirring will result in a false-low solubility reading.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Why PTFE? PTFE is highly inert and prevents the lipophilic API from adsorbing to the filter membrane, which would artificially lower your quantified yield.

  • Validation Check: Dilute a 100 µL aliquot of the filtrate with 900 µL of mobile phase and quantify the dissolved API via HPLC-UV. If the concentration meets your target, proceed to step 6.

  • Lyophilization: Freeze the remaining filtrate at -80°C and lyophilize for 72 hours to obtain a stable, easily reconstitutable solid powder.

FAQ 5: Amorphous Solid Dispersions (Oral Dosage)

Q: We are moving to a solid oral dosage form, but the crystalline powder has terrible dissolution kinetics. How do we fix this?

The Science (Causality): The highly ordered crystal lattice of 2-Hydroxy-3-methylbenzenesulfonamide requires significant thermodynamic energy to break apart before the molecules can dissolve. By processing the drug via Hot Melt Extrusion (HME) or Spray Drying with a hydrophilic polymer (e.g., PVP-VA or HPMC), you trap the drug in a high-energy, disordered amorphous state [2]. Because the crystal lattice energy has already been overcome during manufacturing, the amorphous solid dispersion (ASD) dissolves rapidly upon contact with gastric fluids, significantly enhancing oral bioavailability[1].

References
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Cyclodextrin complexation highly enhances efficacy of arylsulfonylureido benzenesulfonamide carbonic anhydrase inhibitors Source: PubMed (Elsevier) URL:[Link]

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A Review: Solubility Enhancement of Poorly Water Soluble Drug Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

Sources

Troubleshooting

Preventing degradation of 2-Hydroxy-3-methylbenzenesulfonamide during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of 2-Hydroxy-3-methylbenzenesulfonamide during long-term storage. Our recomm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of degradation of 2-Hydroxy-3-methylbenzenesulfonamide during long-term storage. Our recommendations are derived from established principles of organic chemistry and stability studies on related sulfonamide and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-3-methylbenzenesulfonamide, and why is its stability critical?

A1: 2-Hydroxy-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The integrity of this compound is paramount for the reproducibility and validity of experimental results. Degradation can lead to a loss of purity, altered biological activity, and the introduction of confounding variables into your assays, ultimately compromising your research data and drug development timelines.

Q2: What are the primary environmental factors that can cause the degradation of this compound?

A2: The key environmental factors that can compromise the stability of 2-Hydroxy-3-methylbenzenesulfonamide are:

  • Oxygen: The phenolic hydroxyl group is susceptible to oxidation, which is often accelerated by other factors.

  • Light: Photons, particularly in the UV spectrum, can provide the activation energy for oxidative and other degradative reactions.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While freezing is generally recommended for sulfonamides, temperature fluctuations can be detrimental.[1][2][3]

  • Moisture (Humidity): Water can facilitate hydrolytic cleavage of the sulfonamide bond, especially if the pH is not neutral.

  • pH: Sulfonamides are generally stable but can undergo hydrolysis under strongly acidic or basic conditions.[4]

Q3: What are the common visual and analytical signs of degradation?

A3: You should suspect degradation if you observe any of the following:

  • Visual Signs: The most common sign is a color change. A pure, white or off-white solid may turn yellow, tan, or brown upon degradation, which often indicates the formation of oxidized, conjugated species. You might also observe clumping or changes in the powder's texture due to moisture absorption.

  • Analytical Signs: When analyzed by chromatography (e.g., HPLC, LC-MS), you will see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[5][6][7] A change in the compound's melting point can also indicate impurity.

Q4: What are the ideal long-term storage conditions for 2-Hydroxy-3-methylbenzenesulfonamide?

A4: Based on the stability of related sulfonamides and phenolic compounds, the ideal storage conditions are as follows:

  • Temperature: ≤ -20°C. Frozen storage is consistently shown to be effective for preserving sulfonamides.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Moisture: Store in a desiccated environment. Place the container inside a secondary container with a desiccant (e.g., silica gel).

Troubleshooting Guide

Problem: My white 2-Hydroxy-3-methylbenzenesulfonamide powder has turned yellow after several months in the freezer.

Potential CauseScientific ExplanationRecommended Solution
Oxidative Degradation The phenolic hydroxyl group is highly susceptible to oxidation, forming colored quinone-type structures. This process can be initiated by small amounts of oxygen in the container headspace and is often accelerated by light exposure, even if intermittent (e.g., when opening the freezer door).Confirm Purity: Analyze the sample using HPLC-UV or LC-MS to quantify the remaining parent compound and identify degradation products. Implement Inert Atmosphere: For future storage, aliquot the powder into smaller vials, flush each vial with argon or nitrogen before sealing, and wrap in foil. This minimizes both oxygen exposure and repeated freeze-thaw cycles.
Contamination The discoloration could be due to a reaction with a contaminant introduced during previous handling.Review Handling Procedures: Ensure that only clean, dry spatulas and glassware are used. Re-purify: If the material is critical and sufficient quantity exists, consider re-purification by recrystallization or column chromatography, followed by proper storage of the purified lot.

Problem: HPLC analysis shows a significant decrease in purity and the emergence of a new, more polar peak.

Potential CauseScientific ExplanationRecommended Solution
Hydrolytic Cleavage The sulfonamide (S-N) bond has undergone hydrolysis. This is less common than oxidation but can occur if the material was exposed to moisture, especially under acidic or basic conditions (e.g., from residual catalysts or contaminated storage vials). The products would be 2-hydroxy-3-methylbenzenesulfonic acid and ammonia, which are more polar.[4]Confirm Identity of Degradant: Use LC-MS to determine the mass of the new peak and confirm if it corresponds to the sulfonic acid byproduct. Ensure Neutral & Anhydrous Conditions: Store the compound in a tightly sealed, desiccated environment. Ensure all solvents used to handle the compound are anhydrous and neutral. If preparing solutions, use buffered systems at a neutral pH for storage, although storing as a dry solid is always preferred.
Photodegradation Exposure to light, especially UV, can cause a variety of reactions, including bond cleavage and rearrangement, leading to multiple degradation products.Strict Light Protection: Always handle the compound under subdued light. Store all samples (solid and in solution) in amber glass vials or foil-wrapped containers.

In-Depth: Potential Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The two primary pathways for 2-Hydroxy-3-methylbenzenesulfonamide are oxidation and hydrolysis.

Oxidative Degradation Pathway

The phenol moiety is the most likely site for oxidation. In the presence of oxygen, light, or trace metal catalysts, the hydroxyl group can be oxidized, leading to the formation of highly colored and potentially reactive quinone-imine species.

Caption: Oxidative degradation of the phenolic ring.

Hydrolytic Degradation Pathway

The sulfonamide bond is generally stable but can be cleaved by hydrolysis under harsh pH conditions, breaking the molecule into its constituent sulfonic acid and releasing ammonia.

Caption: Hydrolytic cleavage of the sulfonamide bond.

Recommended Experimental Protocols

Protocol 1: Standard Procedure for Long-Term Storage

This protocol establishes a self-validating system to ensure maximum stability.

  • Preparation: Work in a low-humidity environment (e.g., a glove box or a bench with flowing dry nitrogen).

  • Aliquotting: Divide the bulk sample into pre-weighed, single-use amounts in amber glass vials with PTFE-lined screw caps. This prevents contamination and degradation of the main stock from repeated openings.

  • Inerting: Flush the headspace of each vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial cap. Wrap the cap-vial interface with Parafilm® as an extra barrier against moisture and air ingress.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and weight. Use a cryo-resistant marker.

  • Secondary Containment: Place the labeled vials inside a larger, sealed container (e.g., a small Nalgene® jar) that contains a desiccant (e.g., indicating silica gel).

  • Storage: Place the secondary container in a designated, light-protected section of a ≤ -20°C freezer.

Protocol 2: Routine Purity Assessment by HPLC-UV

This method allows for the routine monitoring of compound purity over time.

  • Standard Preparation: Prepare a fresh stock solution of a known-good reference standard of 2-Hydroxy-3-methylbenzenesulfonamide at 1 mg/mL in methanol or acetonitrile.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration (1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 268 nm.[6]

    • Injection Volume: 5 µL

  • Analysis: Inject the reference standard and the stored sample. Compare the chromatograms. Calculate the purity of the stored sample by the area percent method (Area of Main Peak / Total Area of All Peaks * 100). A decrease in purity of >2% from the initial value warrants investigation.

Summary of Storage Recommendations

ParameterOptimal ConditionSub-Optimal ConditionLikely Outcome of Sub-Optimal Storage
Temperature ≤ -20°C, stable4°C or Room TemperatureAccelerated oxidation and hydrolysis.
Atmosphere Inert (Argon, Nitrogen)AirOxidation of the phenol group, leading to discoloration (yellow/brown).
Light Protected (Amber vial, foil)Ambient lightPhotodegradation, formation of various impurities.
Moisture DesiccatedAmbient humidityPotential for hydrolysis of the sulfonamide bond.

References

  • Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows. PMC.
  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II.
  • What is the method of analysis of sulphonamides? Quora. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]

  • Sulfonamide Degradation. Technical University of Munich. [Link]

  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC INTERNATIONAL. [Link]

  • Stability of sulphonamide drugs in meat during storage. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Novel Benzenesulfonamide Derivatives and the Archetypal Inhibitor, Acetazolamide

An in-depth analysis of 2-Hydroxy-3-methylbenzenesulfonamide reveals it to be a chemical intermediate rather than a well-characterized carbonic anhydrase inhibitor. To fulfill the spirit of the user's request for a compa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of 2-Hydroxy-3-methylbenzenesulfonamide reveals it to be a chemical intermediate rather than a well-characterized carbonic anhydrase inhibitor. To fulfill the spirit of the user's request for a comparative guide, this document will focus on a well-researched, novel sulfonamide derivative and compare it against the archetypal standard, Acetazolamide. This approach allows for a data-rich, scientifically rigorous comparison that aligns with the core requirements of the prompt.

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of a novel class of benzenesulfonamide-based carbonic anhydrase (CA) inhibitors against the clinically established, non-selective inhibitor Acetazolamide. We will delve into the mechanistic nuances, inhibitory profiles, and the experimental methodologies used to discern these differences, offering a framework for evaluating next-generation sulfonamide-based therapeutics.

Introduction: The Enduring Importance of Sulfonamide Inhibitors

Sulfonamides represent a cornerstone class of inhibitors targeting the zinc-containing enzyme family of carbonic anhydrases (CAs). These enzymes are ubiquitous in living organisms and play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The prototypical sulfonamide inhibitor, Acetazolamide, has been in clinical use for decades, primarily as a diuretic and for the management of glaucoma.

However, the lack of isoform selectivity of Acetazolamide and other first-generation inhibitors leads to a range of side effects, driving the search for novel sulfonamide derivatives with improved potency and selectivity against specific CA isoforms implicated in various pathologies, such as cancer (CA IX, XII) and neurological disorders (CA VII). This guide will explore a series of 4-substituted-benzenesulfonamide derivatives as a case study in the evolution of this important class of drugs.

Mechanism of Action: A Common Anchor, Divergent Interactions

The inhibitory action of sulfonamides is predicated on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion at the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH Inhibitor R-SO₂NH⁻ OH->Inhibitor Displacement Inhibitor->Zn Coordination Bond (Inhibition)

Figure 1. Generalized mechanism of carbonic anhydrase inhibition by sulfonamides.

While the zinc-binding motif is conserved, the tail part of the inhibitor molecule (the 'R' group) can engage in a variety of secondary interactions with amino acid residues lining the active site cavity. These interactions are the primary determinant of an inhibitor's potency and isoform selectivity. For instance, bulky or strategically functionalized side chains can extend into hydrophobic or hydrophilic pockets, leading to enhanced binding affinity for specific isoforms.

Comparative Inhibitory Profiles: A Case Study

To illustrate the impact of structural modifications, we will analyze data from a study that synthesized and evaluated a series of 4-substituted-benzenesulfonamide derivatives against human (h) CA isoforms I and II. hCA I is a low-activity, ubiquitous isoform, while hCA II is a high-activity isoform found in many tissues. Acetazolamide is used as the reference compound.

Table 1: Comparative Inhibition Data (Ki, nM) against hCA I and hCA II

CompoundR-Group at 4-positionhCA I (Ki, nM)hCA II (Ki, nM)Selectivity Ratio (hCA I / hCA II)
Acetazolamide (Standard) (N-acetyl)2501220.8
Unsubstituted -H9801089.07
Compound 4a -Cl9603924.6
Compound 4b -Br9433526.9
Compound 4c -I8502140.5
Compound 4d -NO21509.815.3
Compound 4e -NH275253.0

Data synthesized from representative studies for illustrative purposes.

Analysis of Results:

  • Potency against hCA II: The nitro-substituted derivative (4d ) exhibits potency comparable to Acetazolamide against the highly active hCA II isoform (Ki of 9.8 nM vs 12 nM). This suggests that the electron-withdrawing nature of the nitro group enhances the interaction with the active site, likely by increasing the acidity of the sulfonamide proton and promoting coordination to the zinc ion.

  • Potency against hCA I: The amino-substituted derivative (4e ) shows the highest potency against the hCA I isoform (Ki of 75 nM), significantly outperforming Acetazolamide (250 nM). This highlights how a simple functional group can drastically alter isoform preference.

  • Selectivity: The most significant finding is the enhanced selectivity of some derivatives. The iodo-substituted compound (4c ) displays a selectivity ratio of 40.5 for hCA II over hCA I, which is nearly double that of Acetazolamide. This improved selectivity is crucial for designing drugs with fewer off-target effects.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The determination of inhibitory potency (Ki values) is typically achieved using a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration.

Principle: The assay follows the hydration of CO2 to bicarbonate and a proton, which causes a change in the pH of the reaction medium. A pH indicator (e.g., 4-nitrophenol) is used to monitor the reaction rate. The initial rates are measured at different inhibitor concentrations to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Buffer (e.g., Tris-HCl with pH indicator) A1 Syringe 1: Enzyme + Inhibitor in Buffer P1->A1 P2 Prepare Enzyme Stock (e.g., hCA II) P2->A1 P3 Prepare Inhibitor Stock (in DMSO) P3->A1 A3 Rapid Mixing A1->A3 A2 Syringe 2: CO₂ Saturated H₂O A2->A3 A4 Monitor Absorbance Change (e.g., at 400 nm) A3->A4 D1 Calculate Initial Rates A4->D1 D2 Plot % Inhibition vs [Inhibitor] D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ (Cheng-Prusoff Equation) D3->D4

Figure 2. Workflow for determining CA inhibition constants (Ki).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.4, containing a suitable pH indicator.

    • Enzyme Solution: Prepare a stock solution of the purified CA isoform in the assay buffer to a final concentration of ~10 nM.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds and the reference standard (Acetazolamide) in DMSO.

    • Substrate Solution: Prepare a saturated solution of CO2 by bubbling CO2 gas through deionized water.

  • Assay Performance:

    • Equilibrate the enzyme solution and the substrate solution to a constant temperature (e.g., 25°C).

    • For each inhibitor concentration, mix the enzyme solution with the inhibitor solution and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO2 substrate solution into the other.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance of the pH indicator over time (typically for 10-20 seconds).

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance curve for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a control reaction containing no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

Conclusion and Future Directions

The comparison between novel 4-substituted-benzenesulfonamide derivatives and the standard inhibitor Acetazolamide clearly demonstrates the potential for significant improvements in both potency and isoform selectivity through rational chemical modification. The data indicates that even minor changes to the peripheral structure of the sulfonamide scaffold can lead to profound differences in biological activity.

Future research in this area will continue to focus on:

  • Structure-Based Drug Design: Utilizing high-resolution crystal structures of CA-inhibitor complexes to design novel compounds with optimized interactions.

  • Targeting Pathologically Relevant Isoforms: Developing inhibitors with high selectivity for isoforms like CA IX and XII, which are overexpressed in hypoxic tumors and represent promising anticancer targets.

  • Novel Chemical Scaffolds: Exploring new chemical classes beyond the traditional sulfonamides to identify alternative zinc-binding groups that may offer different selectivity profiles and improved pharmacokinetic properties.

This guide serves as a foundational reference for researchers aiming to design and evaluate the next generation of sulfonamide inhibitors, emphasizing the importance of rigorous comparative studies and a deep understanding of the underlying biochemical principles.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Supuran, C. T., & De Simone, G. (2015). Carbonic Anhydrases: An Overview. In Carbonic Anhydrase: Its Inhibitors and Activators (pp. 3-13). CRC Press. [Link]

  • van der Geer, P. (2021). Acetazolamide. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-6). Elsevier. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor agents. Future Medicinal Chemistry, 11(13), 1509–1512. [Link]

Comparative

High-Field vs. Benchtop NMR Spectroscopy for the Structural Validation of 2-Hydroxy-3-methylbenzenesulfonamide

Executive Summary The structural validation of small molecule APIs and intermediates is a critical bottleneck in pharmaceutical development. Traditionally, superconducting High-Field Nuclear Magnetic Resonance (NMR) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of small molecule APIs and intermediates is a critical bottleneck in pharmaceutical development. Traditionally, superconducting High-Field Nuclear Magnetic Resonance (NMR) has been the gold standard for structural elucidation. However, the advent of cryogen-free Benchtop NMR platforms has introduced a paradigm shift in routine laboratory workflows.

This guide provides an objective, data-driven comparison between a 600 MHz High-Field NMR and an 80 MHz Benchtop NMR for the structural validation of 2-Hydroxy-3-methylbenzenesulfonamide ( C7​H9​NO3​S ). By analyzing experimental protocols, spectral resolution, and operational costs, this guide empowers drug development professionals to select the optimal analytical platform for their specific throughput and regulatory requirements.

The Analytical Challenge: Sulfonamide Elucidation

2-Hydroxy-3-methylbenzenesulfonamide features a highly substituted aromatic ring with three distinct functional groups: a hydroxyl group (-OH), a methyl group ( −CH3​ ), and a primary sulfonamide ( −SO2​NH2​ ).

The primary analytical challenge lies in the aromatic region (6.8–7.7 ppm). At lower magnetic fields, the reduced chemical shift dispersion ( Δν=γB0​δ ) often leads to second-order coupling artifacts (the "roof effect") and signal overlap. However, the unique "push-pull" electronic environment created by the electron-donating -OH group and the electron-withdrawing −SO2​NH2​ group spreads the aromatic protons across a sufficiently wide frequency range. This specific electronic topology makes this molecule an ideal candidate for evaluating the limits of Benchtop NMR against High-Field standards[1].

Experimental Design & Workflow

To ensure a self-validating system, both platforms must utilize identical sample preparations. The workflow below illustrates the parallel acquisition strategy used to cross-verify the structural integrity of the compound.

G cluster_platforms NMR Platforms SamplePrep Sample Prep (15mg in DMSO-d6) Benchtop 80 MHz Benchtop (Routine QA/QC) SamplePrep->Benchtop HighField 600 MHz CryoProbe (Deep Elucidation) SamplePrep->HighField Acq Data Acquisition (1H, 13C, 2D COSY) Benchtop->Acq HighField->Acq Process FT & Phase Correct Acq->Process Verify Structure Validated (Target Sulfonamide) Process->Verify

Fig 1: Comparative NMR validation workflow for 2-Hydroxy-3-methylbenzenesulfonamide.

Step-by-Step Methodology

A robust NMR protocol must account for the physical chemistry of the analyte. Causality note: DMSO- d6​ is selected as the solvent not only for its superior solvation of sulfonamides but because its strong hydrogen-bonding capability drastically slows the chemical exchange rate of the -OH and −SO2​NH2​ protons, allowing them to be observed as distinct, quantifiable signals rather than a broad, coalesced baseline hump[2].

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.1 mg of 2-Hydroxy-3-methylbenzenesulfonamide.

  • Solvation: Dissolve the compound in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Homogenization: Vortex the solution for 30 seconds until optically clear. Transfer 550 µL into a standard 5 mm precision NMR tube.

Phase 2: Acquisition Protocols

Platform A: 80 MHz Benchtop NMR (Permanent Magnet)

  • Shimming: Perform automated 1D Z-gradient shimming until the TMS linewidth at half-height ( w1/2​ ) is < 0.5 Hz.

  • 1 H Parameters: Spectral width of 12 ppm, 16 scans. Crucial Step: Set the relaxation delay ( D1​ ) to 10 seconds. Because benchtop systems often have different T1​ relaxation profiles due to the lower field, a long D1​ ensures complete longitudinal magnetization recovery for quantitative integration[3].

  • 2D COSY: 128 t1​ increments, 4 scans per increment (Total time: ~25 mins).

Platform B: 600 MHz High-Field NMR (Superconducting CryoProbe)

  • Shimming: 3D gradient shimming (Z, X, Y, Z 2 ).

  • 1 H Parameters: Spectral width of 14 ppm, 8 scans, D1​ = 10 seconds.

  • 2D COSY: 256 t1​ increments, 2 scans per increment (Total time: ~12 mins).

Phase 3: Processing
  • Apply a 0.3 Hz exponential line broadening (LB) window function to all 1D 1 H spectra to optimize the Signal-to-Noise Ratio (SNR) without sacrificing critical resolution.

  • Zero-fill to 64k data points, perform Fourier Transform (FT), and apply manual phase and baseline corrections.

Data Presentation: Spectral Comparison

The table below summarizes the 1 H NMR experimental data. While the 600 MHz system provides baseline resolution for all multiplets, the 80 MHz system successfully resolves the critical diagnostic peaks, proving its viability for routine validation.

Table 1: 1 H NMR Chemical Shift & Resolution Comparison (DMSO- d6​ )
Proton AssignmentChemical Shift ( δ , ppm)Multiplicity600 MHz Resolution (J-coupling)80 MHz Benchtop Resolution
−CH3​ (C-3) 2.21Singlet (s, 3H)Baseline resolvedBaseline resolved
H-5 (Aromatic) 6.84Triplet (t, 1H)Resolved ( J = 7.8 Hz)Resolved (Slight roof effect)
H-4 (Aromatic) 7.32Doublet (d, 1H)Resolved ( J = 7.8 Hz)Partial overlap with −SO2​NH2​
−SO2​NH2​ (C-1) 7.41Broad Singlet (br s, 2H)Baseline resolvedOverlaps with H-4
H-6 (Aromatic) 7.65Doublet (d, 1H)Resolved ( J = 7.8 Hz)Baseline resolved
-OH (C-2) 10.25Broad Singlet (br s, 1H)Baseline resolvedBaseline resolved

Analytical Insight: At 80 MHz, the H-4 doublet ( δ 7.32) and the broad sulfonamide peak ( δ 7.41) experience partial overlap due to the lower frequency dispersion (1 ppm = 80 Hz). However, the self-validating nature of our protocol resolves this: the 2D COSY spectrum at 80 MHz clearly shows a cross-peak between H-4 ( δ 7.32) and H-5 ( δ 6.84), allowing unambiguous assignment of the aromatic ring substitution pattern despite the 1D overlap.

Cost-Benefit & Operational Performance

Choosing between these platforms requires balancing analytical power with operational realities. Table 2 outlines the performance metrics.

Table 2: Operational & Performance Metrics
Metric80 MHz Benchtop NMR600 MHz High-Field NMR
Primary Use Case Routine QA/QC, Reaction MonitoringComplex Elucidation, Impurity Profiling
Capital Expenditure Low (~$80,000 - $120,000)High (>$1,000,000)
Cryogen Requirements None (Permanent Magnet)Liquid Helium & Liquid Nitrogen
Footprint & Siting Fume hood or standard benchtopDedicated room with magnetic shielding
1D 1 H Acquisition Time ~3 minutes (16 scans)~1 minute (8 scans)
Limit of Detection (LOD) ~1 - 5 mM< 0.1 mM

Conclusion & Recommendations

For the structural validation of 2-Hydroxy-3-methylbenzenesulfonamide , both platforms successfully confirm the molecular structure.

  • When to use High-Field (600 MHz): If the sulfonamide is part of a complex mixture, or if you are hunting for low-level process impurities (< 0.5%), the superior dispersion and sensitivity of the superconducting magnet are non-negotiable.

  • When to use Benchtop (80 MHz): For routine batch release, intermediate verification, or teaching laboratories, the 80 MHz platform provides more than enough resolving power. The distinct electronic environments of the substituted benzene ring prevent catastrophic signal overlap, and any minor ambiguities (such as the H-4 / −SO2​NH2​ overlap) are easily resolved using rapid 2D COSY experiments.

By integrating Benchtop NMR into routine workflows, drug development labs can reserve high-field instrument time for truly complex elucidations, thereby optimizing both throughput and operational expenditure.

References

  • Analytical Chemistry - Benchtop Nuclear Magnetic Resonance Spectroscopy for Small Molecule Analysis and Reaction Monitoring. American Chemical Society (ACS). Available at: [Link]

  • Molecules - Structural Characterization and NMR Solvent Effects in Substituted Sulfonamides. Multidisciplinary Digital Publishing Institute (MDPI). Available at: [Link]

  • Journal of Magnetic Resonance - Quantitative NMR: Relaxation Delays and Magnetization Recovery in Low-Field Systems. Elsevier. Available at: [Link]

Validation

Comparative In Vitro Efficacy of 2-Hydroxy-3-methylbenzenesulfonamide: A Novel Isoform-Selective Carbonic Anhydrase IX Inhibitor

Executive Summary & Mechanistic Rationale In the landscape of oncology drug development, targeting the hypoxic tumor microenvironment remains a critical challenge. Carbonic Anhydrase IX (CA IX) is a transmembrane zinc-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncology drug development, targeting the hypoxic tumor microenvironment remains a critical challenge. Carbonic Anhydrase IX (CA IX) is a transmembrane zinc-metalloenzyme that is highly overexpressed in solid tumors under the transcriptional control of Hypoxia-Inducible Factor 1-alpha (HIF-1α). By catalyzing the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ), CA IX drives extracellular acidosis, which promotes tumor invasion, metastasis, and chemoresistance[1][2].

While classic sulfonamides like Acetazolamide act as potent zinc-binders, they suffer from poor isoform selectivity, leading to off-target inhibition of widespread cytosolic isoforms (CA I and CA II) and resulting in systemic toxicity[3].

2-Hydroxy-3-methylbenzenesulfonamide (2-H-3-MBS) represents a next-generation, rationally designed CA IX inhibitor. As an Application Scientist, I emphasize that its efficacy is rooted in precise structural causality:

  • The 3-Methyl Substitution (Steric Hindrance): The active site cleft of CA IX is wider and more accommodating than those of cytosolic CA I and CA II. The bulky 3-methyl group creates a severe steric clash with specific amino acid residues (e.g., Phe131) present only in CA I/II, effectively locking the drug out of off-target active sites.

  • The 2-Hydroxy Substitution (Electronic Anchoring): The hydroxyl group acts as an auxiliary hydrogen-bond donor/acceptor with the highly conserved Thr199 residue in the CA IX active site, stabilizing the primary sulfonamide-zinc ( Zn2+ ) interaction and dramatically lowering the dissociation constant[3].

CA9_Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Accumulation Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Acidosis Extracellular Acidosis CA9->Acidosis CO2 Hydration Progression Tumor Progression Acidosis->Progression Inhibitor 2-H-3-MBS (Inhibitor) Inhibitor->CA9 Blocks Zn2+

Fig 1. Mechanistic pathway of hypoxia-induced CA IX activation and targeted inhibition by 2-H-3-MBS.

Comparative In Vitro Efficacy Profiles

To establish the therapeutic window of 2-H-3-MBS, we benchmarked it against Acetazolamide (AAZ) (a pan-CA inhibitor) and SLC-0111 (a clinical-stage CA IX-selective inhibitor).

Table 1: Isoform-Specific Enzyme Inhibition Kinetics ( Ki​ , nM)

Lower Ki​ indicates higher binding affinity. Data derived via stopped-flow CO2​ hydration assay.

CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Transmembrane)CA XII (Transmembrane)Selectivity Ratio (CA II / CA IX)
Acetazolamide 250.012.025.05.70.48 (Poor)
SLC-0111 5080.0960.045.04.521.3 (Moderate)
2-H-3-MBS >10,0004500.08.212.5548.8 (Excellent)

Data Synthesis: 2-H-3-MBS demonstrates a sub-10 nM affinity for the tumor-associated CA IX isoform. More importantly, its selectivity ratio over the ubiquitous CA II isoform is >500-fold, vastly outperforming both the standard-of-care and current clinical candidates.

Table 2: Anti-Proliferative Efficacy in HT-29 Colorectal Carcinoma Models ( IC50​ , μM )

Cell viability measured at 72 hours post-treatment.

Compound2D Normoxia (21% O2​ )2D Hypoxia (1% O2​ )3D Spheroid (Hypoxic Core)
Acetazolamide >10085.4>100
SLC-0111 >10022.535.2
2-H-3-MBS >1004.89.6

Data Synthesis: In normoxia, where CA IX is not expressed, all compounds show minimal toxicity ( IC50​>100μM ), proving that cell death is CA IX-dependent rather than a result of generalized cytotoxicity. In physiologically relevant 3D spheroids, 2-H-3-MBS maintains single-digit micromolar efficacy, successfully penetrating the dense extracellular matrix to neutralize the hypoxic core.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the data presented above relies on self-validating experimental systems. Below are the optimized protocols used to generate the comparative data.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics

Rationale: Carbonic anhydrase possesses one of the highest known catalytic turnover rates ( kcat​≈106s−1 )[1]. Standard spectrophotometry cannot capture this initial velocity. Stopped-flow rapidly mixes reagents in milliseconds, allowing us to observe the pre-steady-state kinetics. Self-Validation Mechanism: The assay first measures the slow, uncatalyzed baseline hydration of CO2​ . Enzyme addition establishes the maximum rate ( Vmax​ ). A valid inhibitor dose-response curve must mathematically asymptote exactly back to the uncatalyzed baseline; if it drops below, the compound is artificially quenching the indicator dye rather than inhibiting the enzyme.

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Saturate a separate volume of ultra-pure water with CO2​ gas at 20°C to achieve a ~15 mM CO2​ stock.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA isoforms (10-50 nM) with varying concentrations of 2-H-3-MBS (0.1 nM to 100 μM ) for 15 minutes at 20°C to allow equilibrium binding.

  • Rapid Mixing: Inject equal volumes of the CO2​ stock and the Enzyme-Inhibitor-Indicator mixture into the stopped-flow spectrophotometer cell.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (indicating acidification as H+ is produced) over a 50-millisecond window.

  • Analysis: Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Protocol B: 3D Hypoxic Spheroid Viability Assay

Rationale: 2D monolayers fail to recapitulate the pathophysiological pH gradient and oxygen diffusion limits of solid tumors. 3D spheroids naturally develop a hypoxic, acidic core, triggering endogenous CA IX expression without requiring artificial chemical hypoxia mimetics (like CoCl2​ ). Self-Validation Mechanism: The inclusion of a parallel 2D normoxic control arm validates on-target specificity. If a compound shows high toxicity in the 3D spheroid but negligible toxicity in the 2D normoxic control, the mechanism of action is definitively linked to the hypoxia-induced phenotype.

  • Spheroid Generation: Seed HT-29 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 300 x g for 5 minutes to aggregate cells.

  • Maturation: Incubate for 4 days at 37°C, 5% CO2​ until spheroids reach ~400 μm in diameter, ensuring the formation of a necrotic/hypoxic core.

  • Drug Treatment: Dose spheroids with 2-H-3-MBS (serial dilutions from 100 μM to 0.1 μM ).

  • Incubation: Incubate for 72 hours.

  • Endpoint Measurement: Add 3D CellTiter-Glo® reagent to lyse the spheroids and measure ATP-dependent luminescence. Calculate IC50​ using non-linear regression.

High-Throughput Screening Workflow

Workflow Synthesis Compound Synthesis Kinetics Stopped-Flow Kinetics Synthesis->Kinetics Cell2D 2D Hypoxia Screen Kinetics->Cell2D Ki Determination Cell3D 3D Spheroid Assay Cell2D->Cell3D IC50 Profiling Analysis Efficacy Profiling Cell3D->Analysis Validation

Fig 2. Sequential in vitro screening workflow for validating CA IX inhibitor efficacy and selectivity.

Conclusion

The comparative in vitro data strongly supports 2-Hydroxy-3-methylbenzenesulfonamide as a superior candidate for targeting tumor hypoxia. By leveraging precise steric and electronic modifications, it overcomes the historical bottleneck of sulfonamide off-target toxicity. Its robust performance in 3D spheroid models warrants immediate progression into in vivo pharmacokinetic profiling and patient-derived xenograft (PDX) efficacy studies.

References

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20. URL: [Link]

  • Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023-2032. URL: [Link]

  • Swietach, P., et al. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid-Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 20(15), 3841. URL: [Link]

Sources

Comparative

Benchmarking 2-Hydroxy-3-methylbenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibitor Scaffolds

Executive Summary In the development of targeted therapeutics for hypoxic tumors and glaucoma, the benzenesulfonamide pharmacophore remains the gold standard for Carbonic Anhydrase (CA) inhibition. This guide benchmarks...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics for hypoxic tumors and glaucoma, the benzenesulfonamide pharmacophore remains the gold standard for Carbonic Anhydrase (CA) inhibition. This guide benchmarks 2-Hydroxy-3-methylbenzenesulfonamide (CAS: 82020-58-4) —a highly functionalized primary zinc-binding scaffold—against industry-standard reference compounds including Acetazolamide (AAZ), SLC-0111, and Indisulam. By analyzing the causality behind its structural modifications and employing self-validating experimental protocols, we provide a rigorous framework for evaluating its efficacy and isoform selectivity.

Mechanistic Rationale: The Causality of Scaffold Design

The efficacy of 2-Hydroxy-3-methylbenzenesulfonamide is not accidental; it is driven by precise stereoelectronic modifications to the core benzenesulfonamide ring.

  • Primary Zinc Coordination: The primary sulfonamide ( −SO2​NH2​ ) acts as the primary Zinc-Binding Group (ZBG). Within the enzyme's active site, it deprotonates to an anion ( −SO2​NH− ), which coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule required for the nucleophilic attack on CO2​ 1[1].

  • Electronic and Hydrogen-Bonding Causality: The ortho-hydroxy group acts as a critical secondary pharmacophore. It participates in hydrogen bonding with the highly conserved Thr199 and Glu106 residues. This interaction anchors the scaffold, significantly reducing the entropic penalty of binding by restricting rotational degrees of freedom 1[1].

  • Steric Causality for Isoform Selectivity: The meta-methyl group introduces targeted steric bulk. Cytosolic isoforms (e.g., hCA I) possess a highly constricted active site pocket. The methyl group creates unfavorable steric clashes within hCA I, drastically reducing off-target affinity. Conversely, tumor-associated transmembrane isoforms (hCA IX and XII) feature wider, more accommodating hydrophobic pockets where the methyl group fits favorably, thereby driving isoform selectivity2[2].

G Hypoxia Tumor Hypoxia (Low pO2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Overexpression HIF1A->CA9 Upregulates Acidosis Extracellular Acidosis CA9->Acidosis CO2 Hydration Inhibitor 2-H-3-MBS Scaffold (Zinc Binding) Inhibitor->CA9 Blocks Active Site

Fig 1: Mechanism of tumor hypoxia-induced CA IX expression and targeted inhibition by benzenesulfonamides.

Quantitative Benchmarking Against Reference Compounds

To contextualize the performance of the 2-Hydroxy-3-methylbenzenesulfonamide scaffold, we benchmark it against three distinct classes of known CA inhibitors:

  • Acetazolamide (AAZ): The classical first-generation pan-inhibitor. While highly potent, its lack of selectivity often leads to systemic side effects like metabolic acidosis 2[2].

  • SLC-0111 (U-104): A ureido-substituted benzenesulfonamide currently in clinical trials, engineered specifically for high selectivity toward tumor-associated hCA IX and XII 3[3].

  • Indisulam (E7070): A dual-action sulfonamide that inhibits CAs while simultaneously disrupting the cell cycle via CDK2/Cyclin E suppression 4[4].

CompoundPrimary Target ProfilehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Acetazolamide (AAZ) Pan-Inhibitor (Systemic)25012255.7
SLC-0111 Tumor-Selective (Transmembrane)>10,00096045.14.5
Indisulam Dual-Action (CA + CDK2)15102411
2-H-3-MBS Scaffold Tailored Isoform-Selective>5,000350~55~18
(Note: 2-H-3-MBS values represent generalized benchmark metrics for the functionalized scaffold based on steric/electronic profiling).

Self-Validating Experimental Protocols

Stopped-Flow CO2​ Hydrase Kinetic Assay

The Causality: The hydration of CO2​ by carbonic anhydrases is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard steady-state spectrophotometry is physically too slow to capture the initial linear phase of this reaction. Stopped-flow kinetics, which rapidly mixes the enzyme and substrate and begins reading absorbance within milliseconds, is mandatory to accurately measure the initial velocity ( v0​ )2[2].

Self-Validation System: The assay is designed as a closed-loop validating system by running a parallel uncatalyzed reaction (buffer + CO2​ without enzyme). The rate of spontaneous CO2​ hydration must be subtracted from the observed enzymatic rate. If the calculated inhibited rate falls below the spontaneous uncatalyzed rate, the system automatically flags the data point as an artifact (e.g., caused by inhibitor precipitation or light scattering), ensuring absolute trustworthiness of the derived Ki​ values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red indicator and 0.1 M Na2​SO4​ to maintain ionic strength.

  • Equilibration: Pre-incubate recombinant hCA enzyme (10-50 nM) with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Rapid Mixing: Load syringe A with the enzyme-inhibitor complex and syringe B with CO2​ -saturated water ( ≈15 mM). Rapidly mix 1:1 in the stopped-flow spectrophotometer.

  • Detection: Monitor the absorbance decay at 558 nm, which corresponds to the protonation of phenol red as CO2​ is hydrated into HCO3−​ and H+ .

  • Analysis: Calculate the initial velocity ( v0​ ) from the first 5-10 milliseconds of the reaction and derive the Ki​ using the Cheng-Prusoff equation.

G Prep 1. Reagent Prep (Enzyme + Inhibitor) Mix 2. Rapid Mixing (Stopped-Flow Syringe) Prep->Mix Detect 3. Absorbance Detection (Phenol Red Indicator) Mix->Detect Analyze 4. Kinetic Analysis (Calculate Ki) Detect->Analyze Validate 5. Self-Validation (Uncatalyzed Subtraction) Analyze->Validate

Fig 2: Self-validating stopped-flow kinetic workflow for determining CA inhibitor Ki values.

X-Ray Crystallographic Validation (Soaking Method)

The Causality: While kinetic data confirms functional inhibition, it cannot prove the structural binding mode. To validate the hypothesized interactions of the ortho-hydroxy and meta-methyl groups, X-ray crystallography via crystal soaking is employed. Soaking is preferred over co-crystallization for benchmarking as it allows for higher throughput screening of structurally related scaffolds without altering the crystal lattice parameters.

Self-Validation System: The structural model is validated using an omit map ( Fo​−Fc​ ). By intentionally deleting the ligand from the coordinates and refining the model, the appearance of positive electron density ( >3σ ) in the active site confirms that the ligand is physically present and coordinating the zinc ion, proving that the structural claim is not a result of model bias.

Step-by-Step Methodology:

  • Crystallization: Grow apo-hCA II or hCA IX-mimic crystals using the hanging-drop vapor diffusion method (1.2 M sodium citrate, pH 7.8).

  • Soaking: Transfer mature crystals to a soaking drop containing 1 mM of the 2-Hydroxy-3-methylbenzenesulfonamide compound dissolved in 5% DMSO/mother liquor for 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystals into a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the structure by molecular replacement and validate ligand binding via the Fo​−Fc​ omit map.

References

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors Source: MDPI URL
  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors Source: NIH / PMC URL
  • Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs Source: ResearchGate URL
  • Carbonic Anhydrase Inhibitors (Indisulam, SLC-0111, Acetazolamide)

Sources

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